molecular formula C14H20ClNO B1621023 2-Chloro-N-(2,6-diisopropylphenyl)acetamide CAS No. 20781-86-6

2-Chloro-N-(2,6-diisopropylphenyl)acetamide

Cat. No. B1621023
CAS RN: 20781-86-6
M. Wt: 253.77 g/mol
InChI Key: SQSUDYRMZQRNEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08044082B2

Procedure details

222 ml (1.59 mol) of triethylamine are added to a solution of 300 ml (1.59 mol) of 2,6-diisopropylphenylamine (starting product 1) in 11 of dichloromethane. The reaction mixture is cooled to 0° C. and then 127 ml (1.59 mol) of chloroacetyl chloride are added, drop by drop. Once the addition is finished, the ice bath is removed and the medium is stirred for 20 min. It is then poured into water and extracted with dichloromethane. The organic phases are collected and washed with water. They are dried over sodium sulfate. The solvents are evaporated. The residue is filtered on a silica cake (eluent: dichloromethane). The filtrate is evaporated and then triturated in heptane. 345 g of 2-chloro-N-(2,6-diisopropylphenyl)acetamide are obtained in the form of a white solid. Yield=85%. M.p.=146-8° C.
Quantity
222 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
127 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH:8]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH:17]([CH3:19])[CH3:18])[C:12]=1[NH2:20])([CH3:10])[CH3:9].[Cl:21][CH2:22][C:23](Cl)=[O:24]>ClCCl>[Cl:21][CH2:22][C:23]([NH:20][C:12]1[C:11]([CH:8]([CH3:10])[CH3:9])=[CH:16][CH:15]=[CH:14][C:13]=1[CH:17]([CH3:19])[CH3:18])=[O:24]

Inputs

Step One
Name
Quantity
222 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(C)C1=C(C(=CC=C1)C(C)C)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=C(C(=CC=C1)C(C)C)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
127 mL
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the medium is stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Once the addition
CUSTOM
Type
CUSTOM
Details
the ice bath is removed
ADDITION
Type
ADDITION
Details
It is then poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic phases are collected
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
They are dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvents are evaporated
FILTRATION
Type
FILTRATION
Details
The residue is filtered on a silica cake (eluent: dichloromethane)
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
triturated in heptane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClCC(=O)NC1=C(C=CC=C1C(C)C)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 345 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.